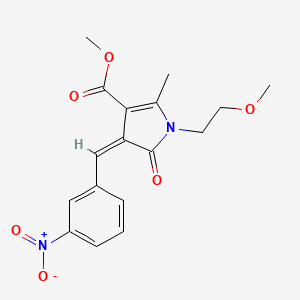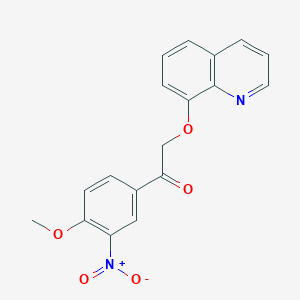![molecular formula C24H30ClN3O3 B4897875 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound commonly used in scientific research. It is a potent inhibitor of a specific protein called phosphodiesterase 10A (PDE10A), which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. The inhibition of PDE10A by this compound has been shown to have various biochemical and physiological effects, making it a valuable tool in studying the role of PDE10A in different biological processes.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the inhibition of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide, which leads to an increase in the levels of cAMP and cGMP in cells. These second messengers play important roles in various cellular processes, including signal transduction, gene expression, and synaptic plasticity. The inhibition of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide by this compound has been shown to enhance the signaling of dopamine receptors in the striatum, which is thought to be responsible for its effects on motor function and schizophrenia symptoms.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide have been extensively studied in vitro and in vivo. In addition to its effects on dopamine signaling, this compound has been shown to modulate the activity of other neurotransmitter systems, including glutamate and acetylcholine. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments include its high potency and selectivity for 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide, which allows for specific modulation of this protein without affecting other PDEs. Its effects on dopamine signaling and other neurotransmitter systems also make it a valuable tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, the limitations of this compound include its relatively high cost and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the use of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in scientific research. One potential direction is the development of more potent and selective 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide inhibitors for use in preclinical and clinical studies. Another direction is the investigation of the effects of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide inhibition in other brain regions and cell types, as well as in non-neuronal tissues. Finally, the potential therapeutic applications of this compound for various neurological and psychiatric disorders, such as Huntington's disease and schizophrenia, warrant further investigation.
Métodos De Síntesis
The synthesis of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves several steps, including the reaction of 5-chloro-2-(4-propionyl-1-piperazinyl)aniline with butyl bromide to obtain the butoxy derivative, followed by the reaction of the butoxy derivative with 4-chlorobenzoyl chloride to obtain the final product. The synthesis process has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
The use of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in scientific research has been mainly focused on studying the role of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in different biological processes. 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide is expressed in various regions of the brain, including the striatum, and has been implicated in the regulation of motor function, cognition, and mood. The inhibition of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide by this compound has been shown to improve motor function and reduce the symptoms of schizophrenia in animal models, making it a potential therapeutic target for these conditions.
Propiedades
IUPAC Name |
3-butoxy-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O3/c1-3-5-15-31-20-8-6-7-18(16-20)24(30)26-21-17-19(25)9-10-22(21)27-11-13-28(14-12-27)23(29)4-2/h6-10,16-17H,3-5,11-15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTHJYFPLNDFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)


![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)
![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)